molecular formula C12H11NO4 B14071971 4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide

4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide

Cat. No.: B14071971
M. Wt: 233.22 g/mol
InChI Key: GWGKGHCNWYOTTC-UHFFFAOYSA-N
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Description

4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide is a quinoline derivative with the molecular formula C12H11NO4. This compound is known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of both methoxy and methoxycarbonyl groups in its structure contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide typically involves the use of transition-metal catalyzed reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-methoxyquinoline and methoxycarbonyl chloride in the presence of a base can yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in apoptosis and cell proliferation, making it a potential candidate for anticancer therapy .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 4-methoxy-1-oxidoquinolin-1-ium-7-carboxylate

InChI

InChI=1S/C12H11NO4/c1-16-11-5-6-13(15)10-7-8(12(14)17-2)3-4-9(10)11/h3-7H,1-2H3

InChI Key

GWGKGHCNWYOTTC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC(=CC2=[N+](C=C1)[O-])C(=O)OC

Origin of Product

United States

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